molecular formula C10H16O4 B1599795 (E)-tert-butyl 4-acetoxybut-2-enoate CAS No. 902154-51-2

(E)-tert-butyl 4-acetoxybut-2-enoate

Cat. No. B1599795
M. Wt: 200.23 g/mol
InChI Key: LNLNELDBRUUZHS-AATRIKPKSA-N
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Description

(E)-tert-butyl 4-acetoxybut-2-enoate is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .


Chemical Reactions Analysis

The specific chemical reactions involving (E)-tert-butyl 4-acetoxybut-2-enoate are not detailed in the search results .

Scientific Research Applications

  • Synthesis of Fluorofuranones

    • (E)-tert-butyl 4-acetoxybut-2-enoate is used in the synthesis of 3-fluorofuran-2(5H)-ones, a class of fluorinated building blocks. These compounds are significant for their potential in pharmaceutical and agrochemical applications due to their unique chemical properties (Pomeisl et al., 2007).
  • Production of Fluorinated Pyrazole-4-carboxylic Acids

    • The compound is involved in the acylation of tert-butyl 3-(methylamino)but-2-enoate, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. These acids are valuable for their potential use in medicinal chemistry (Iminov et al., 2015).
  • Creation of Isoxazoles and Isoxazolines

    • This chemical is a precursor in the reactions forming isoxazoles and isoxazolines, compounds with potential biological activities. The presence of a sulfinyl group in the compound increases the reactivity and regioselectivity of these reactions (Ruano et al., 1999).
  • Asymmetric Synthesis of Amino Sugars

    • It is utilized in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, a type of amino sugar. Such sugars are important in the study of carbohydrates and their biological functions (Csatayová et al., 2011).
  • Synthesis of β-Amino Acid Derivatives

    • The compound plays a role in the synthesis of unsaturated β-amino acid derivatives, which are key intermediates in the production of various biologically active compounds (Davies et al., 1997).
  • Environmentally Friendly Copolymers

    • It is used in the production of biocompatible polymers through copolymerization with carbon dioxide. These polymers have potential applications in environmentally friendly materials and drug delivery systems (Tsai et al., 2016).
  • Enantioselective Reduction

    • This compound is reduced enantioselectively to tert-butyl (S)-3-hydroxybutanoate by microorganisms, a process significant in the field of biocatalysis and green chemistry (Ramos et al., 2013).
  • Photo-switchable Block Copolymers

    • It is part of the synthesis of photo-switchable block copolymers, which are of interest for their potential applications in biomedical fields, including drug delivery systems (Chaudhary & Ahmad, 2014).

Safety And Hazards

The safety data sheet (SDS) for (E)-tert-butyl 4-acetoxybut-2-enoate indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The SDS recommends avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl (E)-4-acetyloxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLNELDBRUUZHS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC=CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC/C=C/C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469481
Record name (E)-tert-butyl 4-acetoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-tert-butyl 4-acetoxybut-2-enoate

CAS RN

902154-51-2
Record name (E)-tert-butyl 4-acetoxybut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PA Procopiou, TN Barrett, RCB Copley… - Tetrahedron: Asymmetry, 2017 - Elsevier
The absolute configuration of two novel α v β 6 integrin inhibitors was established via degradation to the corresponding C3-aryl substituted butyrolactone. The configuration of the …
Number of citations: 3 www.sciencedirect.com
NA Anderson, IB Campbell, BJ Fallon… - Organic & …, 2016 - pubs.rsc.org
A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid (1), a potential …
Number of citations: 24 pubs.rsc.org
NA Anderson, IB Campbell, BJ Fallon, SM Lynn, S JF… - scholar.archive.org
Page 17 13C NMR (11) Page 18 1H NMR (12) Page 19 1H NMR and 13C NMR (14) Page 20 1H NMR and 13C NMR (15) Page 21 1H NMR and 13C NMR (17) Page 22 1H NMR (18a…
Number of citations: 0 scholar.archive.org
MHJ Campbell-Crawford - 2015 - scholar.archive.org
Idiopathic Pulmonary Fibrosis (IPF) is a chronic lung disease characterised by deposition of fibrotic tissue in the lungs. The exact cause of the disease is unknown; however it is possible …
Number of citations: 2 scholar.archive.org

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